4-(5-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline
Description
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S/c1-21(2)16-10-6-13(7-11-16)17-12-18(22(20-17)25(3,23)24)14-4-8-15(19)9-5-14/h4-11,18H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWBDSJFSRPQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and methylsulfonyl groups. The final step involves the attachment of the dimethylaniline moiety.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethylaniline Moiety: The final step involves the reaction of the intermediate compound with N,N-dimethylaniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring and the methylsulfonyl group.
Reduction: Reduced forms of the pyrazole ring and the chlorophenyl group.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
4-(5-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other pyrazoline derivatives, differing primarily in substituent groups and their positions. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group in the target compound increases polarity and stability compared to carbothioamide or ester substituents .
Physicochemical and Electronic Properties
Density functional theory (DFT) studies on related pyrazolines reveal the following:
Insights :
Biological Activity
The compound 4-(5-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-N,N-dimethylaniline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18ClN3O2S
- Molecular Weight : 351.85 g/mol
- CAS Number : 939981-39-2
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the chlorophenyl and methylsulfonyl groups contributes to its pharmacological profile.
Antiinflammatory Effects
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related pyrazole derivatives have shown that they can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in activated microglial cells .
Neuroprotective Effects
In a study investigating neuroinflammation, it was found that certain pyrazole derivatives could protect dopaminergic neurons from damage caused by inflammatory agents. These compounds were shown to inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response associated with neurodegenerative diseases like Parkinson's disease .
Anticancer Activity
The compound's potential anticancer activity has been explored through various assays. Similar pyrazole derivatives have demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of key signaling pathways involved in cell survival and death.
Case Study 1: In Vitro Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including those similar to our compound. The results indicated a significant reduction in pro-inflammatory markers in lipopolysaccharide (LPS) stimulated microglial cells. The most active compounds showed IC50 values in the low micromolar range, indicating potent activity against inflammation .
Case Study 2: Neuroprotective Mechanisms
In vivo studies using models of neurodegeneration showed that treatment with pyrazole derivatives led to improved behavioral outcomes and reduced neuronal loss. The protective effects were attributed to the inhibition of glial activation and a decrease in neuroinflammatory cytokines, suggesting that these compounds may offer therapeutic benefits in neurodegenerative conditions .
Comparative Biological Activity Table
| Activity Type | Related Compounds | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | Pyrazole Derivative A | 5.0 | Inhibition of NF-κB activation |
| Neuroprotection | Pyrazole Derivative B | 3.2 | Reduction of NO production |
| Anticancer | Pyrazole Derivative C | 7.5 | Induction of apoptosis |
Q & A
Q. What are the key considerations for optimizing the synthesis of this pyrazole derivative?
Synthesis requires multi-step reactions, including cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors, followed by sulfonylation. Critical parameters include:
- Temperature control : 60–80°C for cyclization to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate intermediate formation .
- Purification : Employ column chromatography or recrystallization, monitored by TLC and confirmed via NMR (¹H/¹³C) and HPLC (>95% purity) .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- NMR spectroscopy : ¹H NMR identifies substituent environments (e.g., methylsulfonyl singlet at δ 3.1–3.3 ppm; aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) and sulfonamide (SO₂) groups .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and dihedral angles for the pyrazole ring .
Q. How should researchers design initial biological activity screens?
Prioritize in vitro assays for:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Anti-inflammatory potential : COX-2 inhibition assays (IC₅₀ quantification) .
- Dose ranges : 1–100 μM, with positive controls (e.g., ibuprofen for COX-2) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
- Systematic substitution : Compare analogues with halogen (F, Cl), methoxy, or nitro groups at the 4-chlorophenyl ring. For example, fluorination enhances metabolic stability .
- Computational docking : Use AutoDock Vina to predict binding affinities for targets like COX-2 or bacterial topoisomerases. Validate with IC₅₀/EC₅₀ correlations .
Q. How to address contradictions in biological data (e.g., varying IC₅₀ values across studies)?
- Replicate experiments : Ensure ≥3 independent trials with standardized protocols.
- Purity verification : Re-analyze compound purity via HPLC and elemental analysis .
- Assay conditions : Control pH, temperature, and cell passage number in enzymatic/cellular assays .
Q. What in silico strategies predict metabolic stability and toxicity?
- ADMET prediction : Use SwissADME to estimate solubility (LogP), CYP450 metabolism, and Ames toxicity .
- Molecular dynamics (MD) : Simulate hepatic metabolism (e.g., CYP3A4 interactions) to identify vulnerable functional groups .
Q. How to validate in vitro findings with in vivo models?
- Pharmacokinetics (PK) : Administer 10–50 mg/kg (oral/i.p.) in rodent models. Collect plasma for LC-MS analysis of half-life and bioavailability .
- Toxicology : Monitor liver/kidney function (ALT, creatinine) and histopathology after 14-day exposure .
Q. What crystallographic methods resolve stereochemical ambiguities?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Refine data with SHELXL (R-factor <0.05) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing stability .
Q. How to integrate ecological risk assessment into preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
